molecular formula C18H13F3N2O3 B5114424 methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B5114424
M. Wt: 362.3 g/mol
InChI Key: RMAYETCLFRLIGJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a bicyclic aromatic core fused with a dihydropyridone ring. The molecule features a trifluoromethylphenyl substituent at position 6 and a methyl ester group at position 2. The naphthyridine scaffold is notable for its electron-deficient nature, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a fluorophore precursor. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety provides synthetic versatility for further functionalization .

Properties

IUPAC Name

methyl 2-methyl-5-oxo-6-[3-(trifluoromethyl)phenyl]-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-10-13(17(25)26-2)9-14-15(22-10)6-7-23(16(14)24)12-5-3-4-11(8-12)18(19,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAYETCLFRLIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely involves Vilsmeier-Haack or nucleophilic aromatic substitution, leveraging the reactivity of the naphthyridine core. This contrasts with the multistep amide couplings required for 2w .
  • Thermodynamic Stability : Graph set analysis (e.g., Etter’s rules) predicts that the target compound’s crystal lattice is stabilized by weaker van der Waals interactions due to the trifluoromethyl group’s steric bulk, whereas 143 forms stronger hydrogen-bonded networks .

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